molecular formula C14H11F4NO B14312121 3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 115602-27-2

3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B14312121
CAS No.: 115602-27-2
M. Wt: 285.24 g/mol
InChI Key: CVDOTMMHHAMYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a phenoxy group, which is further connected to an aniline moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

115602-27-2

Molecular Formula

C14H11F4NO

Molecular Weight

285.24 g/mol

IUPAC Name

3-fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C14H11F4NO/c1-19-10-4-7-13(12(15)8-10)20-11-5-2-9(3-6-11)14(16,17)18/h2-8,19H,1H3

InChI Key

CVDOTMMHHAMYMQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.